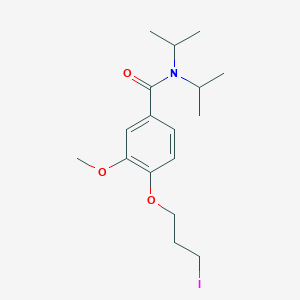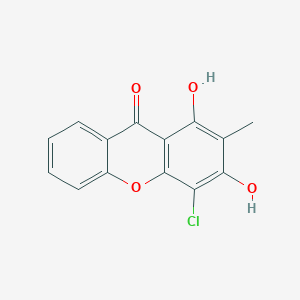
4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities and structural variety. Xanthones are aromatic oxygenated heterocyclic molecules with a dibenzo-γ-pyrone scaffold. The compound’s molecular formula is C14H9ClO4, and it is characterized by the presence of chlorine, hydroxyl, and methyl groups attached to the xanthone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one typically involves the chlorination of 1,3-dihydroxy-2-methyl-9H-xanthen-9-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of xanthone quinones.
Reduction: Formation of dihydro-xanthones.
Substitution: Formation of amino or thio-xanthone derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other xanthone derivatives with potential biological activities.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The biological effects of 4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one are primarily due to its ability to modulate oxidative stress and inflammation pathways. It interacts with molecular targets such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins. The compound’s hydroxyl groups can scavenge free radicals, thereby reducing oxidative damage in cells.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydroxy-2-methyl-9H-xanthen-9-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-Methoxy-1,3-dihydroxy-2-methyl-9H-xanthen-9-one: Contains a methoxy group instead of chlorine, altering its electronic properties and reactivity.
2,4-Dichloro-1,3-dihydroxy-6-methoxy-9H-xanthen-9-one: Has additional chlorine and methoxy groups, leading to different biological activities.
Uniqueness
4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of the chlorine atom enhances its potential for nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
150693-10-0 |
|---|---|
Fórmula molecular |
C14H9ClO4 |
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
4-chloro-1,3-dihydroxy-2-methylxanthen-9-one |
InChI |
InChI=1S/C14H9ClO4/c1-6-11(16)9-13(18)7-4-2-3-5-8(7)19-14(9)10(15)12(6)17/h2-5,16-17H,1H3 |
Clave InChI |
AWNIUBDOEINZQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C(=C1O)Cl)OC3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
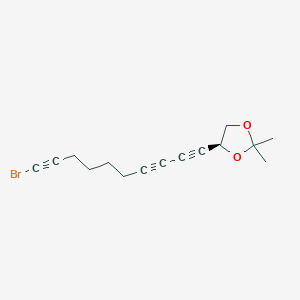
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
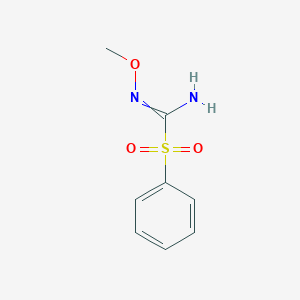


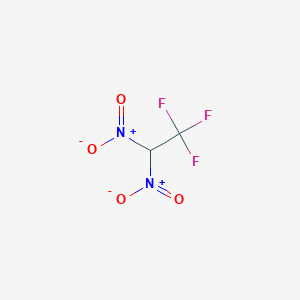
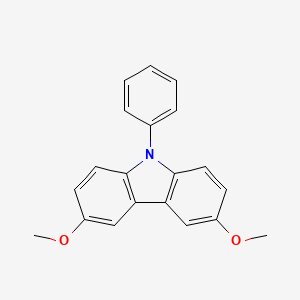


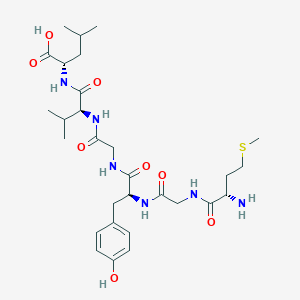
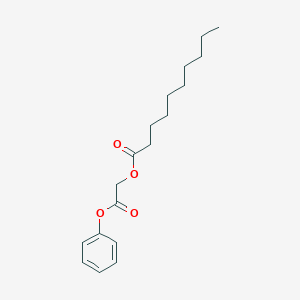
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
